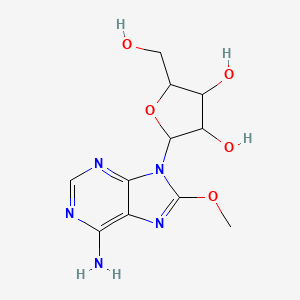

8-Methoxyadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15830-79-2 |

|---|---|

Molecular Formula |

C11H15N5O5 |

Molecular Weight |

297.27 g/mol |

IUPAC Name |

2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |

InChI Key |

XGHALRBUKJYKLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The In Vitro Mechanism of Action of 8-Methoxyadenosine

A comprehensive review of the available scientific literature reveals a significant scarcity of data regarding the in vitro mechanism of action of 8-Methoxyadenosine. Extensive searches of established scientific databases have not yielded specific studies detailing its biological effects, interactions with cellular components, or its impact on signaling pathways.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, for this compound at this time. The absence of published research on this specific analogue of adenosine (B11128) prevents a thorough analysis of its mechanism of action.

While information is unavailable for this compound, a significant body of research exists for other 8-substituted adenosine analogues, such as 8-amino-adenosine and 8-chloro-adenosine. These compounds have been demonstrated to exert various biological effects, including the induction of apoptosis and the modulation of key cellular processes. Should you be interested in the mechanisms of these related compounds, a detailed technical guide can be provided. This would include an analysis of their effects on signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols.

8-Methoxyadenosine: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of therapeutic activities, including antiviral and anticancer properties. The strategic modification of the purine (B94841) or pyrimidine (B1678525) base of nucleosides allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. Among the various positions on the purine ring, the C8 position of adenosine (B11128) offers a prime site for chemical modification to generate diverse analogs with unique biological functions. 8-Methoxyadenosine (B15049875) has emerged as a key intermediate in this endeavor. Its methoxy (B1213986) group at the C8 position acts as a versatile leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for other valuable nucleoside analogs, complete with detailed experimental protocols, quantitative data, and pathway visualizations.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available adenosine. The first step involves the bromination of adenosine at the C8 position, followed by a nucleophilic substitution reaction with sodium methoxide (B1231860).

Step 1: Synthesis of 8-Bromoadenosine (B559644)

The direct bromination of adenosine at the C8 position is a well-established method.

Experimental Protocol: Bromination of Adenosine

-

Materials: Adenosine, Bromine (Br₂), Sodium Acetate (B1210297) (NaOAc), Glacial Acetic Acid, Methanol (B129727), Deionized Water.

-

Procedure:

-

In a flask protected from light, suspend adenosine (1.0 equivalent) in a solution of glacial acetic acid and deionized water.

-

Add sodium acetate (1.5 equivalents) to the suspension and stir until a clear solution is obtained. The acetate buffer helps to maintain the pH during the reaction.

-

Cool the reaction mixture in an ice bath to 0-5°C.

-

Slowly add liquid bromine (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) to remove excess bromine.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

The crude 8-bromoadenosine product often precipitates and can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[1]

-

Step 2: Synthesis of this compound from 8-Bromoadenosine

The bromo-substituent at the C8 position is an excellent leaving group for nucleophilic aromatic substitution. Reaction with sodium methoxide readily yields this compound.

Experimental Protocol: Methoxylation of 8-Bromoadenosine

-

Materials: 8-Bromoadenosine, Sodium Methoxide (NaOMe), Anhydrous Methanol (MeOH).

-

Procedure:

-

Dissolve 8-bromoadenosine (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Add sodium methoxide (1.5 - 2.0 equivalents) to the solution. The sodium methoxide can be used as a solution in methanol or as a solid, added portion-wise.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess sodium methoxide by adding a weak acid, such as acetic acid, until the pH is neutral.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol) to afford pure this compound.

-

This compound as a Precursor for Other Nucleosides

The utility of this compound as a synthetic intermediate lies in the lability of the C8-methoxy group, which can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, leading to a library of novel nucleoside analogs.

Synthesis of 8-Aminoadenosine (B15950) Analogs

The reaction of this compound with primary or secondary amines yields the corresponding 8-aminoadenosine derivatives. These compounds are of significant interest due to their biological activities, particularly as inhibitors of transcription.[2][3][4][5]

Experimental Protocol: Synthesis of 8-Aminoadenosine

-

Materials: this compound, Ammonia (B1221849) (aqueous or in methanol), or desired primary/secondary amine, suitable solvent (e.g., Methanol, DMF).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent in a sealed reaction vessel.

-

Add an excess of the amine (e.g., a saturated solution of ammonia in methanol, or 3-5 equivalents of a primary/secondary amine).

-

Heat the reaction mixture at a temperature ranging from 60°C to 100°C for 12-24 hours. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 8-aminoadenosine analog.

-

Synthesis of 8-Thioadenosine Analogs

Thiol nucleophiles can displace the methoxy group to form 8-thioadenosine derivatives. These analogs are useful for introducing further modifications or for studying the impact of a sulfur linkage at this position.

Experimental Protocol: Synthesis of 8-Thioadenosine

-

Materials: this compound, Thiol (e.g., thiourea (B124793) followed by hydrolysis, or a specific alkyl/aryl thiol), a base (e.g., sodium hydride, sodium hydroxide), and a suitable solvent (e.g., DMF, Ethanol).

-

Procedure:

-

If using a thiol, pre-treat it with a base like sodium hydride in an anhydrous solvent to generate the more nucleophilic thiolate.

-

Dissolve this compound (1.0 equivalent) in a suitable solvent.

-

Add the thiolate solution (1.2-1.5 equivalents) to the this compound solution.

-

Stir the reaction at room temperature or with gentle heating (40-60°C) for 6-12 hours, monitoring by TLC.

-

Once the reaction is complete, quench any excess base carefully.

-

Remove the solvent in vacuo.

-

The residue can be purified by column chromatography on silica gel to yield the pure 8-thioadenosine derivative.

-

Synthesis of 8-Hydrazinoadenosine

Hydrazine (B178648) can also act as a nucleophile to displace the methoxy group, leading to the formation of 8-hydrazinoadenosine, a precursor for synthesizing various heterocyclic systems at the C8 position.

Experimental Protocol: Synthesis of 8-Hydrazinoadenosine

-

Materials: this compound, Hydrazine hydrate (B1144303), Ethanol.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

-

Reflux the reaction mixture for 8-16 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent and excess hydrazine under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to give 8-hydrazinoadenosine.

-

Quantitative Data

The following table summarizes typical yields for the synthesis of 8-substituted adenosine analogs. It is important to note that the yields for the conversion of this compound are inferred from similar reactions starting from 8-bromoadenosine, as specific data for this compound as a starting material is not extensively reported. The principle of nucleophilic substitution remains the same, and similar yields are expected.

| Precursor | Nucleophile | Product | Reaction Conditions | Typical Yield (%) |

| Adenosine | Br₂ / NaOAc, AcOH | 8-Bromoadenosine | 0°C to RT, 2-4h | 70-85 |

| 8-Bromoadenosine | NaOMe / MeOH | This compound | Reflux, 4-8h | 60-75 |

| This compound | Ammonia / MeOH | 8-Aminoadenosine | 80°C, 12-24h | 50-70 |

| This compound | Alkylamine / DMF | 8-Alkylaminoadenosine | 80-100°C, 12-24h | 45-65 |

| This compound | Thiol / Base | 8-Thioadenosine | RT to 60°C, 6-12h | 55-75 |

| This compound | Hydrazine / EtOH | 8-Hydrazinoadenosine | Reflux, 8-16h | 40-60 |

Biological Significance and Signaling Pathways

8-Substituted adenosine analogs, particularly 8-aminoadenosine, have demonstrated significant biological activity. 8-Aminoadenosine is known to be a potent inhibitor of transcription.[2][3][4][5] Its mechanism of action involves intracellular phosphorylation to 8-amino-ATP, which then interferes with RNA polymerase activity and leads to a decrease in global RNA synthesis.[3][4][5]

Furthermore, 8-aminoadenosine has been shown to inhibit key cellular signaling pathways involved in cell survival and proliferation, such as the Akt/mTOR and Erk pathways.[2] This makes 8-aminoadenosine and its derivatives promising candidates for anticancer drug development.

Visualizations

Caption: Synthetic workflow from adenosine to various 8-substituted analogs via this compound.

Caption: Inhibition of Akt/mTOR and Erk signaling pathways by 8-aminoadenosine.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a wide range of C8-substituted adenosine analogs. The straightforward nature of its synthesis from adenosine and the ease of nucleophilic displacement of the methoxy group make it an attractive intermediate for medicinal chemists. The resulting derivatives, particularly 8-aminoadenosine, have shown considerable promise as inhibitors of critical cellular processes, highlighting the potential of this synthetic strategy in the development of novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the rich chemical and biological landscape of 8-substituted adenosine nucleosides.

References

- 1. benchchem.com [benchchem.com]

- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Mechanisms of transcription inhibition by 8-amino-adenosine" by Jennifer Frey [digitalcommons.library.tmc.edu]

- 4. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

In Silico Modeling of 8-Methoxyadenosine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyadenosine is a modified purine (B94841) nucleoside that holds potential as a modulator of cellular signaling pathways through its interaction with various receptors. Its structural similarity to adenosine (B11128) suggests it may target adenosine receptors (A1, A2A, A2B, A3), a class of G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes. Furthermore, modifications at the 8-position of the adenine (B156593) core, as seen in other adenosine analogs, have been shown to confer activity at Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key players in the innate immune system. The exploration of this compound's receptor binding profile is a critical step in elucidating its therapeutic potential.

This technical guide provides a comprehensive overview of the in silico methodologies used to model and predict the binding of this compound to its potential receptor targets. It further details the experimental protocols necessary for the validation of these computational models, ensuring a robust and reliable drug discovery pipeline.

Data Presentation: Illustrative Receptor Binding Affinities

Due to the limited availability of specific experimental binding data for this compound, the following table presents representative binding affinities (Ki in nM) of various ligands for the four subtypes of human adenosine receptors. This illustrates the typical data generated from experimental assays and serves as a benchmark for interpreting in silico predictions.

| Ligand | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |

| Adenosine | 15 | 20 | >1000 | 1000 |

| NECA | 6.5 | 14 | 2400 | 25 |

| R-PIA | 1.1 | 220 | 29000 | 330 |

| CGS-21680 | 2900 | 22 | 50000 | 11000 |

| IB-MECA | 2400 | 2300 | >100000 | 50 |

Note: Data is compiled from various sources for illustrative purposes. Ki values represent the inhibition constant and a lower value indicates higher binding affinity.

Methodologies for In Silico Modeling

In silico modeling is a powerful and cost-effective approach to predict and analyze the interaction between a ligand, such as this compound, and its target receptors. The following sections detail the core computational techniques employed in this process.

Homology Modeling

When the experimental structure of a target receptor is unavailable, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein (the template).

Protocol:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target receptor sequence. For adenosine receptors, high-resolution crystal structures of human A1, A2A, and A3 receptors in complex with ligands are available and serve as excellent templates. For TLR7 and TLR8, crystal structures are also available.

-

Sequence Alignment: Align the target receptor's amino acid sequence with the template sequence. This step is critical for the accuracy of the final model.

-

Model Building: Use software such as MODELLER or SWISS-MODEL to generate the 3D model of the target receptor based on the aligned sequences and the template structure.

-

Loop Modeling: The regions of the protein that do not align well with the template, typically the extracellular and intracellular loops, are modeled using de novo methods.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK (for stereochemical quality), and Verify3D (to check the compatibility of the 3D model with its own amino acid sequence).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Protocol:

-

Receptor Preparation: Prepare the receptor structure (either experimental or a homology model) by adding hydrogen atoms, assigning partial charges, and defining the binding site (active site).

-

Ligand Preparation: Generate a 3D conformation of this compound, assign partial charges, and define its rotatable bonds.

-

Docking Simulation: Use docking software such as AutoDock, Glide, or MOE to place the ligand into the receptor's binding site. The software will explore various ligand conformations and orientations.

-

Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Protocol:

-

System Setup: Place the docked ligand-receptor complex in a simulated environment, typically a box of water molecules with ions to neutralize the system.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature to ensure stability.

-

Production Run: Run the simulation for a significant period (nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory to study the stability of the ligand in the binding pocket, the dynamics of the receptor, and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Experimental Protocols for Model Validation

Experimental validation is crucial to confirm the predictions made by in silico models. The following are key experimental techniques used to characterize ligand-receptor binding.

Radioligand Binding Assays

This technique is used to determine the affinity (Kd or Ki) of a ligand for a receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).

-

Assay Setup: In a multi-well plate, incubate the membranes with a constant concentration of a radiolabeled ligand (a known binder to the receptor) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to affinity.

Protocol:

-

Chip Preparation: Immobilize the purified receptor protein onto the surface of a sensor chip.

-

Analyte Injection: Flow a solution containing this compound (the analyte) over the chip surface.

-

Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Data Analysis: Analyze the sensorgram (a plot of SPR signal versus time) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Prepare solutions of the purified receptor protein in the sample cell and this compound in the injection syringe.

-

Titration: Inject small aliquots of the ligand solution into the protein solution at a constant temperature.

-

Heat Measurement: The instrument measures the heat released or absorbed during the binding event.

-

Data Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the in silico modeling of this compound receptor binding.

Caption: Workflow for in silico modeling and experimental validation of ligand-receptor binding.

Caption: Simplified signaling pathway of the Adenosine A1 receptor.

Caption: Simplified MyD88-dependent signaling pathway of TLR7.

Spectroscopic Characterization of 8-Methoxyadenosine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize 8-Methoxyadenosine and its structural analogs. Due to the limited availability of published spectroscopic data for this compound, this document utilizes data from the closely related compound, 8-Bromoadenosine, as a representative example for Nuclear Magnetic Resonance (NMR) and discusses the expected fragmentation patterns for 8-substituted adenosines in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For adenosine (B11128) analogs, ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 8-Bromoadenosine, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). These values provide a strong reference point for the expected shifts in this compound.

Table 1: ¹H NMR Chemical Shifts of 8-Bromoadenosine in DMSO-d6

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.11 | s (singlet) |

| H-1' | 5.83 | m (multiplet) |

| Aromatic H | 7.45-7.12 | m (multiplet) |

| Aromatic OCH₃ | 3.74 | s (singlet) |

| H-2' | 5.14 | m (multiplet) |

| H-3' | 4.52 | m (multiplet) |

| H-4' | 4.28 | m (multiplet) |

| H-5' | 3.45, 3.14 | dd (doublet of doublets) |

Table 2: ¹³C NMR Chemical Shifts of 8-Bromoadenosine in DMSO-d6

| Carbon | Chemical Shift (δ, ppm) |

| C-8 | 139.1 |

| Aromatic C | 137.65, 130.1, 128.3, 127.9, 113.3 |

| C-1' | 90.1 |

| C-4' | 85.4 |

| C-2' | 73.9 |

| C-3' | 71.8 |

| C-5' | 63.6 |

| Aromatic OCH₃ | 55.4 |

Note: The chemical shifts are referenced to the residual solvent signal of DMSO-d6 at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR[1].

A general protocol for acquiring NMR spectra of nucleoside analogs is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the nucleoside analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

2D NMR (Optional but Recommended): Perform two-dimensional experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, aiding in unambiguous peak assignments.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides.

For this compound (C₁₁H₁₅N₅O₅), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 298.1146 g/mol .

The fragmentation of nucleosides in ESI-MS is well-characterized. A primary fragmentation pathway involves the cleavage of the N-glycosidic bond, separating the nucleobase from the ribose sugar moiety.

Table 3: Predicted ESI-MS Fragmentation of this compound

| Ion | m/z (approximate) | Description |

| [M+H]⁺ | 298.11 | Protonated molecular ion |

| [Base+H]⁺ | 166.07 | Protonated 8-methoxyadenine |

| [Ribose]⁺ | 133.05 | Ribose sugar fragment |

Note: The actual observed m/z values may vary slightly depending on the instrument calibration and resolution.

A general protocol for acquiring ESI-MS data for a nucleoside analog is as follows:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information and confirms the identity of the compound.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic characterization and a conceptual representation of a signaling pathway involving a modified adenosine analog.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a modified nucleoside.

Caption: Conceptual signaling pathway involving an 8-substituted adenosine analog interacting with a receptor.

References

8-Methoxyadenosine: A Technical Guide to a Novel Adenosine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyadenosine is a modified purine (B94841) nucleoside, belonging to the class of 8-substituted adenosine (B11128) analogs. While specific research on this compound is limited, the broader family of 8-substituted adenosines has garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These activities often stem from their ability to modulate adenosine receptors and other cellular targets, influencing a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthesis methodologies, and likely biological activities of this compound, drawing insights from closely related 8-substituted adenosine analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Related Compounds

| Property | This compound (Predicted) | Adenosine (Experimental) | 8-Methyladenosine (Experimental) |

| Molecular Formula | C₁₁H₁₅N₅O₅ | C₁₀H₁₃N₅O₄ | C₁₁H₁₅N₅O₄ |

| Molecular Weight | 297.27 g/mol | 267.24 g/mol | 281.27 g/mol |

| Melting Point | Data not available | 234-236 °C | Data not available |

| Solubility | Likely soluble in water and polar organic solvents. | Soluble in water (10 mg/mL at 25°C). | Data not available |

| pKa | Data not available | 3.5 (N1), 12.4 (N9) | Data not available |

| LogP | Data not available | -1.35 | Data not available |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a general methodology for the synthesis of 8-alkoxyadenosine derivatives can be proposed based on established synthetic routes for similar compounds.

A common strategy involves the initial preparation of an 8-bromo- or 8-chloroadenosine (B1666358) intermediate. This halogenated precursor can then undergo a nucleophilic substitution reaction with sodium methoxide (B1231860) to yield the desired this compound. The reaction is typically carried out in a suitable aprotic solvent, such as dimethylformamide (DMF) or methanol (B129727), and may require heating to proceed at a reasonable rate.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for this compound.

General Experimental Protocol for 8-Alkoxyadenosine Synthesis (Illustrative):

-

Halogenation of Adenosine: To a solution of adenosine in a suitable solvent (e.g., DMF), a halogenating agent such as N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, 8-bromoadenosine, is then isolated by precipitation and filtration.

-

Nucleophilic Substitution: The 8-bromoadenosine is dissolved in an appropriate solvent like methanol. A solution of sodium methoxide in methanol is then added, and the reaction mixture is heated under reflux for a specified period. The progress of the reaction is monitored by TLC.

-

Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure 8-alkoxyadenosine.

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively investigated, the known activities of other 8-substituted adenosine analogs provide a strong basis for predicting its potential pharmacological profile. These analogs are known to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G protein-coupled receptors involved in a wide array of physiological processes.

8-substituted adenosines have been reported to exhibit a range of activities, including anti-inflammatory, anti-cancer, and cardiovascular effects. The nature and potency of these effects are highly dependent on the specific substituent at the 8-position.

Potential Signaling Pathways:

Given the structural similarity to other biologically active adenosine analogs, this compound could potentially modulate signaling pathways downstream of adenosine receptors. For instance, activation of the A₂ₐ adenosine receptor typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).

Caption: Hypothetical A₂ₐ adenosine receptor signaling pathway.

Conclusion and Future Directions

This compound represents an under-explored member of the 8-substituted adenosine family. Based on the known structure-activity relationships of related compounds, it holds promise as a modulator of adenosine receptors and other cellular targets. Further research is warranted to elucidate its precise physicochemical properties, develop optimized synthetic routes, and comprehensively evaluate its biological activities and therapeutic potential. The information compiled in this guide serves as a starting point for such investigations, providing a framework for future studies in this exciting area of medicinal chemistry. Researchers are encouraged to undertake the synthesis and biological evaluation of this compound to unlock its full potential.

Early-Stage Research on 8-Alkoxyadenosine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Synthesis, Biological Activity, and Therapeutic Potential of 8-Alkoxyadenosine Derivatives

Introduction

8-substituted adenosine (B11128) derivatives represent a promising class of molecules in the field of drug discovery, exhibiting a wide range of biological activities. Among these, 8-alkoxyadenosine derivatives, including the focal 8-methoxyadenosine (B15049875), are emerging as compounds of significant interest. These modifications at the 8-position of the purine (B94841) ring system can profoundly influence the molecule's conformational preferences, receptor binding, and ultimately, its therapeutic potential. This technical guide provides a comprehensive overview of the early-stage research on 8-alkoxyadenosine derivatives, with a particular focus on their synthesis, antiviral, and anticancer properties, as well as their role as modulators of the innate immune system through Toll-like receptor (TLR) agonism. While specific data for this compound is limited in publicly available research, this guide extrapolates from and details the broader class of 8-alkoxy and other 8-substituted adenosine analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Synthesis of 8-Alkoxyadenosine Derivatives

The synthesis of 8-alkoxyadenosine derivatives typically commences with a commercially available adenosine precursor, which is first protected to prevent unwanted reactions on the ribose hydroxyl groups. A common strategy involves the bromination of the C8 position of the purine ring, followed by a nucleophilic substitution with an appropriate alkoxide.

General Synthetic Workflow

Unlocking Therapeutic Frontiers: An In-depth Technical Guide to 8-Substituted Adenosines

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 8-substituted adenosine (B11128) derivatives, a class of molecules with significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By modifying the C8 position of the purine (B94841) ring, researchers have successfully synthesized potent and selective agonists and antagonists for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), paving the way for novel therapeutic interventions. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development in this exciting area.

Core Concepts: Mechanism of Action and Therapeutic Targets

Adenosine is an endogenous nucleoside that plays a crucial role in cellular signaling by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and modulate a wide array of physiological processes. The therapeutic utility of 8-substituted adenosines stems from their ability to selectively target these receptors, thereby eliciting specific downstream effects.

-

A1 and A3 Receptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

A2A and A2B Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

The substitution at the 8-position of the adenosine scaffold is a key determinant of a compound's affinity and selectivity for these receptor subtypes. This has enabled the development of molecules with tailored pharmacological profiles for various therapeutic applications. For instance, A2A receptor antagonists are being investigated for Parkinson's disease, while A3 receptor agonists show promise in cancer therapy.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 8-substituted adenosine derivatives, highlighting their affinity and functional activity at different adenosine receptor subtypes. This data is crucial for comparing the potency and selectivity of various compounds and for guiding structure-activity relationship (SAR) studies.

| Compound | Receptor Subtype | Assay Type | Value | Reference |

| 8-phenyl-1,3-dipropylxanthine | A1 | Radioligand Binding (Ki) | 1.5 nM | (Not specified in search results) |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | A1 | Radioligand Binding (IC50) | 40 nM | [1] |

| CGS-21680 | A2A | Radioligand Binding (Ki) | 15 nM | (Not specified in search results) |

| ZM-241385 | A2A | Radioligand Binding (Ki) | 0.5 nM | (Not specified in search results) |

| NECA | A2B | Radioligand Binding (Ki) | 14 nM | (Not specified in search results) |

| IB-MECA | A3 | Radioligand Binding (Ki) | 1 nM | (Not specified in search results) |

| 8-NH2-Ado | - | Cytotoxicity (IC50) | 300 nmol/L to 3 µmol/L | [2] |

Note: This table is a compilation of representative data. For a comprehensive understanding, refer to the cited literature.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological properties of 8-substituted adenosine derivatives.

Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK-293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

-

Test compound (8-substituted adenosine derivative).

-

Non-specific binding inhibitor (e.g., 10 µM NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) through Gs or Gi-coupled adenosine receptors.

Materials:

-

Cells expressing the adenosine receptor of interest (e.g., CHO or HEK-293 cells).

-

Test compound (8-substituted adenosine derivative).

-

Agonist (for antagonist testing, e.g., NECA).

-

Phosphodiesterase (PDE) inhibitor (e.g., 30 µM rolipram) to prevent cAMP degradation.[3]

-

Lysis buffer.

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit).

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash the cells with assay medium.

-

For agonist testing: Add the PDE inhibitor and serial dilutions of the test compound.

-

For antagonist testing: Pre-incubate the cells with the PDE inhibitor and serial dilutions of the test compound for 15 minutes, then add a fixed concentration of a known agonist.[3]

-

Incubate the plate at 37°C for 15-30 minutes.[3]

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Cytotoxicity Assay in Cancer Cell Lines

This assay determines the ability of 8-substituted adenosine derivatives to induce cell death in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., multiple myeloma cell lines).[2]

-

8-substituted adenosine derivative (e.g., 8-NH2-Ado).

-

Cell culture medium and supplements.

-

96-well plates.

-

Cell viability reagent (e.g., MTS or MTT).

-

Plate reader.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the 8-substituted adenosine derivative.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (concentration of the compound that causes 50% inhibition of cell growth).[2]

Visualizing the Science: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 8-substituted adenosines.

Adenosine Receptor Signaling Pathways

Caption: Generalized signaling pathways of adenosine receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for a cell-based cAMP accumulation assay.

Conclusion and Future Directions

8-Substituted adenosines represent a versatile and promising class of compounds with significant therapeutic potential. The ability to fine-tune their selectivity for different adenosine receptor subtypes opens up new avenues for the treatment of a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the continued exploration and development of these exciting molecules. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in more complex preclinical and clinical settings. The continued investigation of 8-substituted adenosines holds the promise of delivering novel and effective therapies for patients in need.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]

- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 8-Methoxyadenosine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 8-Methoxyadenosine using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed to yield high-purity material suitable for research and drug development applications.

Introduction

This compound is a modified nucleoside of significant interest in biomedical research and drug discovery. As with many synthetic nucleoside analogs, achieving high purity is crucial for accurate biological evaluation and to meet regulatory standards. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of modified nucleosides.[1] This application note details a robust RP-HPLC method for the purification of this compound, ensuring the removal of process-related impurities and degradation products.

The described method utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity.[1][2] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient separation of this compound from closely related impurities. Ion-pairing agents are often employed in the separation of nucleotides to improve retention and peak shape.[3]

Experimental Workflow

The overall workflow for the HPLC purification of this compound is depicted below. This process begins with the preparation of the crude sample and culminates in the recovery of the purified product.

Caption: Experimental workflow for the HPLC purification of this compound.

Materials and Methods

Equipment and Consumables

-

Preparative HPLC system with a gradient pump and UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)

-

Fraction collector

-

Rotary evaporator or lyophilizer

-

Analytical HPLC system for purity analysis

-

pH meter

-

0.22 µm membrane filters

Reagents

-

Crude this compound

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salt)

-

Deionized water (18.2 MΩ·cm)

Experimental Protocols

Mobile Phase Preparation

-

Mobile Phase A (Aqueous Buffer): Prepare a 20 mM ammonium acetate solution in deionized water. Filter the solution through a 0.22 µm membrane filter.

-

Mobile Phase B (Organic Modifier): Use HPLC-grade acetonitrile.

Sample Preparation

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Purification Protocol

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 4.0 mL/min until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column. The injection volume will depend on the sample concentration and the column capacity.

-

Gradient Elution: Elute the bound compounds using a linear gradient as described in Table 1. The separation of modified nucleosides is typically monitored at a UV wavelength of 260 nm.[4]

-

Fraction Collection: Collect fractions based on the UV chromatogram. Start collecting fractions as the main peak begins to elute and continue until the peak returns to the baseline.

Table 1: Preparative HPLC Gradient Conditions

| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 95.0 | 5.0 | 4.0 |

| 25.0 | 65.0 | 35.0 | 4.0 |

| 27.0 | 5.0 | 95.0 | 4.0 |

| 30.0 | 5.0 | 95.0 | 4.0 |

| 32.0 | 95.0 | 5.0 | 4.0 |

| 40.0 | 95.0 | 5.0 | 4.0 |

Post-Purification Processing

-

Purity Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method (a scaled-down version of the preparative method) to determine the purity of each fraction.

-

Pooling: Combine the fractions that meet the desired purity specification (e.g., >99%).

-

Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or by lyophilization. Lyophilization is often preferred as it can yield a fluffy, easy-to-handle solid.

-

Final Purity Assessment: Perform a final purity analysis of the dried product using analytical HPLC and characterize it using other analytical techniques such as mass spectrometry and NMR.

Expected Results

The described HPLC method is expected to effectively separate this compound from its precursors and other process-related impurities. A summary of the expected analytical results is presented in Table 2.

Table 2: Summary of Expected Purification Performance

| Parameter | Crude Material | Purified Material |

| Purity (by HPLC) | ~85-90% | >99.5% |

| Retention Time | ~18-20 min | ~18-20 min |

| Recovery Yield | N/A | >85% |

| Appearance | Off-white to pale yellow solid | White solid |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample overload | Use a new column, adjust mobile phase pH, reduce sample injection volume/concentration. |

| Low Recovery | Compound precipitation on the column, irreversible binding | Reduce sample concentration, use a different mobile phase or column chemistry. |

| Inadequate Separation | Non-optimized gradient | Adjust the gradient slope to improve resolution between the target peak and impurities. |

Conclusion

The detailed RP-HPLC protocol provides a reliable method for the purification of this compound, yielding a high-purity product suitable for scientific and developmental applications. The use of a C18 reversed-phase column with a gradient elution of ammonium acetate and acetonitrile ensures efficient separation and recovery. This application note serves as a comprehensive guide for researchers and professionals involved in the synthesis and purification of modified nucleosides.

References

Application Notes and Protocols: 8-Methoxyadenosine as a Ligand for Toll-like Receptor 7 (TLR7)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby initiating a robust antiviral response.[3][4] Small molecule agonists of TLR7 have emerged as promising therapeutic agents, acting as vaccine adjuvants and immunomodulators for the treatment of viral diseases and cancer.[5][6]

Among the synthetic TLR7 agonists, adenine (B156593) derivatives, particularly those modified at the 8-position, have shown significant potency. 8-Methoxyadenosine (B15049875) belongs to this class of compounds and is investigated for its ability to selectively activate TLR7. These application notes provide a summary of the quantitative data for related adenine derivatives, detailed experimental protocols for evaluating TLR7 agonism, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for potent 8-oxoadenine and 8-hydroxyadenine (B135829) derivatives, which are structurally analogous to this compound and serve as a reference for its expected activity.

Table 1: In Vitro Activity of a Representative 8-Oxoadenine Derivative

| Compound | Target | Assay System | Parameter | Value | Reference |

| 9-benzyl-2-alkoxy-8-oxoadenine derivative | Human TLR7 | HEK293 Reporter Cells | EC50 | 50 nM | [7] |

Table 2: Cytokine Induction Profile of Representative Adenine Derivative TLR7 Agonists

| Compound Class | Cell Type | Induced Cytokines | Observations | Reference |

| 8-Oxoadenines | Human PBMCs | IFN-α, TNF-α | Potent induction of IFN-α. | [5] |

| 8-Hydroxyadenines (SM-360320) | Human PBMCs | IFN-α | Potent inducer of IFN-α with an EC50 of 0.14 µM. | [3] |

| Novel Pyrrolopyrimidine Derivatives | Human Whole Blood | IL-6, IL-1β, IL-10, TNF-α, IFN-α, IP-10 | Broad cytokine induction. | [5] |

Table 3: Dendritic Cell Maturation Induced by a 2-alkoxy-8-oxo-adenine Conjugate

| Treatment | Cell Type | Maturation Marker | Response |

| 2-alkoxy-8-oxo-adenine conjugate (5 µM) | Dendritic Cells | IL-12p40 | Induction of cytokine production. |

| 2-alkoxy-8-oxo-adenine conjugate (5 µM) | Dendritic Cells | CD86 | Upregulation of co-stimulatory molecule. |

Experimental Protocols

Protocol 1: In Vitro TLR7 Activation Assay using HEK-Blue™ TLR7 Reporter Cells

This protocol describes the methodology to determine the potency of this compound in activating human TLR7 in a reporter cell line.

Materials:

-

HEK-Blue™ hTLR7 Cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

This compound (test compound)

-

Imiquimod or R848 (positive control)

-

DMSO (vehicle control)

-

96-well, flat-bottom cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-650 nm)

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.

-

On the day of the experiment, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection Medium to a concentration of 2.8 x 10⁵ cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

-

Prepare serial dilutions of the positive control (Imiquimod or R848) and a vehicle control (medium with the same final DMSO concentration).

-

-

Assay Execution:

-

Add 20 µL of each compound dilution (test compound, positive control, vehicle control) to the appropriate wells of a 96-well plate.

-

Add 180 µL of the cell suspension to each well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

-

Data Acquisition and Analysis:

-

After incubation, measure the absorbance of the plate at 620-650 nm using a spectrophotometer. The color change in the HEK-Blue™ Detection Medium corresponds to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

-

Subtract the absorbance value of the vehicle control from all other readings.

-

Plot the absorbance values against the log of the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure for measuring the induction of cytokines by this compound in primary human immune cells.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RosetteSep™ Human Monocyte Enrichment Cocktail (STEMCELL Technologies) - Optional, for monocyte isolation

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Human whole blood from healthy donors

-

This compound

-

R848 (positive control)

-

LPS (lipopolysaccharide, as a control for general immune activation)

-

DMSO (vehicle control)

-

96-well, round-bottom cell culture plates

-

Human cytokine ELISA kits (e.g., for IFN-α, TNF-α, IL-6, IL-12)

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Stimulation:

-

Plate the PBMCs at a density of 1 x 10⁶ cells/well in a 96-well round-bottom plate.

-

Prepare serial dilutions of this compound, R848, and LPS in complete RPMI-1640 medium.

-

Add the compound dilutions to the cells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Plot the cytokine concentrations against the log of the compound concentration to generate dose-response curves.

-

Mandatory Visualization

TLR7 Signaling Pathway

Caption: TLR7 Signaling Pathway upon activation by this compound.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for characterizing this compound as a TLR7 agonist.

References

- 1. 4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzoic acid | C16H17N5O5 | CID 58019867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Latest Advances in Small Molecule TLR 7/8 Agonist Drug Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Assessing the Antiviral Activity of 8-Methoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) analogs represent a promising class of antiviral agents, exhibiting dual mechanisms of action that include direct inhibition of viral replication and modulation of the host immune response.[1][2][3] 8-Methoxyadenosine, as a modified nucleoside, is a candidate for investigation against a variety of viral pathogens, particularly RNA viruses. Its structural similarity to adenosine suggests potential interaction with viral RNA-dependent RNA polymerase (RdRp) or host cell factors involved in the antiviral response, such as the adenosine A2A receptor (A2AR).[1][2][4]

These application notes provide a comprehensive framework for evaluating the antiviral efficacy of this compound, from initial screening to more detailed mechanistic studies. The protocols outlined below are based on established methodologies for testing adenosine analogs and other nucleoside inhibitors.

Pre-clinical Evaluation Workflow

A systematic approach is crucial for determining the antiviral potential of this compound. The following workflow outlines the key stages of evaluation.

Caption: Pre-clinical in vitro evaluation workflow for this compound.

Data Presentation: Quantitative Summary of Antiviral Activity

Effective data presentation is key to comparing the potency and safety of antiviral compounds. The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| SARS-CoV-2 | Vero E6 | Data | Data | Data |

| Influenza A Virus | A549 | Data | Data | Data |

| Dengue Virus | Huh-7 | Data | Data | Data |

| Vesicular Stomatitis Virus | HeLa | Data | Data | Data |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Table 2: Viral Yield Reduction Following Treatment with this compound

| Virus Target | Multiplicity of Infection (MOI) | This compound Conc. (µM) | % Inhibition of Viral RNA Copies |

| SARS-CoV-2 | 0.05 | 1 | Data |

| 5 | Data | ||

| 10 | Data | ||

| Influenza A Virus | 0.1 | 1 | Data |

| 5 | Data | ||

| 10 | Data |

% Inhibition is calculated relative to a vehicle-treated control.[5]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (CCK8 Method)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Host cells (e.g., Vero E6, A549)

-

Cell culture medium

-

96-well plates

-

This compound stock solution

-

Cell Counting Kit-8 (CCK8)

-

Microplate reader

Procedure:

-

Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).

-

Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Protocol 2: Viral Yield Reduction Assay

This assay quantifies the reduction in viral progeny in the presence of the compound.

Materials:

-

Host cells appropriate for the virus of interest

-

Virus stock with a known titer

-

24-well plates

-

This compound stock solution

-

RNA extraction kit

-

qRT-PCR reagents (primers and probes specific for the viral genome)

Procedure:

-

Seed host cells in a 24-well plate and grow to 90-95% confluency.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.05.[5]

-

After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of this compound.

-

Incubate the plates for 24-48 hours.

-

Harvest the cell supernatant and extract viral RNA using a suitable kit.

-

Quantify the viral RNA copies using qRT-PCR.

-

Calculate the percentage of inhibition of viral yield for each concentration compared to the vehicle-treated control.

Protocol 3: SARS-CoV-2 Replicon Assay

For highly pathogenic viruses like SARS-CoV-2, a replicon system provides a safer method to screen for inhibitors of viral replication.[5]

Materials:

-

Cells stably expressing a SARS-CoV-2 replicon (e.g., carrying a luciferase reporter gene).[5]

-

96-well plates

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the replicon-harboring cells in a 96-well plate.

-

Treat the cells with serial dilutions of this compound.

-

Incubate for 48 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

A decrease in luciferase signal corresponds to the inhibition of viral replication.

-

Calculate the EC50 value based on the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

This compound may exert its antiviral effects through one or more mechanisms. The diagrams below illustrate two potential pathways based on the known actions of other adenosine analogs.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Many nucleoside analogs function by being incorporated into the growing viral RNA chain, causing premature termination.

Caption: Proposed mechanism of RdRp inhibition by this compound.

Modulation of the Adenosine A2A Receptor (A2AR) Pathway

Adenosine analogs can also possess immunomodulatory properties by interacting with host cell receptors like A2AR, which is known to suppress T-cell responses during viral infections.[1][2][3] By acting as an antagonist, this compound could potentially restore antiviral immune functions.

Caption: Immunomodulation via the Adenosine A2A Receptor pathway.

Conclusion

The protocols and frameworks provided here offer a robust starting point for the comprehensive evaluation of this compound's antiviral potential. A thorough investigation encompassing cytotoxicity, direct antiviral efficacy against a panel of viruses, and mechanistic studies will be critical in determining its promise as a therapeutic agent. The dual-action potential, targeting both viral enzymes and host immune pathways, makes adenosine analogs like this compound a compelling subject for continued research and development in infectious diseases.

References

- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Adenosine Analogue for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 5. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Immunological Effects of Modified Adenosine Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the immunological effects of two classes of modified adenosine (B11128) analogs: N6-methyladenosine (m6A) and 8-oxoadenine derivatives . These compounds are of significant interest to the research and drug development community due to their distinct mechanisms of immune modulation.

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes. It is a dynamic and reversible modification regulated by a complex interplay of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (YTH domain-containing proteins) proteins. Emerging evidence highlights the critical role of m6A in regulating innate and adaptive immunity by influencing the stability, translation, and splicing of immune-related transcripts.

8-oxoadenine derivatives are synthetic small molecules that have been identified as potent agonists of Toll-like receptors 7 and 8 (TLR7/8). TLR7 and TLR8 are endosomal pattern recognition receptors that recognize single-stranded RNA, leading to the activation of innate immune responses and the production of type I interferons and other pro-inflammatory cytokines. These derivatives are being explored as vaccine adjuvants and immunomodulatory agents.

These application notes provide a summary of the quantitative effects of these compounds on immune cells and detailed protocols for key experiments to study their immunological impact.

Data Presentation: Quantitative Effects of Modified Adenosine Analogs

N6-methyladenosine (m6A): Impact on Immune Cell Differentiation and Gene Expression

The following tables summarize the quantitative effects of modulating m6A levels on various immune cell populations and the expression of key immune-related genes.

| Immune Cell Type | m6A Modulation | Effect | Quantitative Change | Key Target Genes |

| CD4+ T Cells | METTL3 knockout | Impaired T follicular helper (TFH) cell differentiation | ~21.4-fold decrease in TFH cells[1][2] | Tcf7, Bcl6, Icos, Cxcr5[1] |

| METTL3 knockout | Skewed differentiation towards TH1 cells | ~1.9-fold decrease in TH1 cells[2] | - | |

| METTL3 catalytic inhibition | Promoted activation and differentiation into Th1 and Th17 subsets | - | - | |

| METTL3 catalytic inhibition | Impaired regulatory T cell (Treg) differentiation | - | Foxp3[3] | |

| CD8+ T Cells | METTL3 knockout | Impaired effector differentiation and memory formation | - | Tbx21 (T-bet)[4] |

| Macrophages | METTL3 knockdown | Inhibited M1 polarization, enhanced M2 polarization | - | STAT1[5][6] |

| METTL3 overexpression | Facilitated M1 polarization, attenuated M2 polarization | - | STAT1[6] | |

| METTL14 depletion | Overactivation of TLR4/NF-κB signaling | - | Socs1[7][8] |

8-Oxoadenine Derivatives: TLR7/8 Agonist Activity and Cytokine Induction

The tables below present the half-maximal effective concentrations (EC50) for TLR7 and TLR8 activation and the levels of cytokine induction in human peripheral blood mononuclear cells (PBMCs) by various 8-oxoadenine derivatives.[9][10][11]

Table 1: TLR7 and TLR8 Activation by 8-Oxoadenine Derivatives [9][10]

| Compound | Linker Length | N-Heterocycle | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |

| 1a | 1C | Piperidine | 1.4 ± 0.4 | >100 |

| 1b | 1C (S-methyl) | Piperidine | 0.2 ± 0.05 | 0.9 ± 0.3 |

| 1c | 1C (R-methyl) | Piperidine | 2.5 ± 0.8 | >100 |

| 2b | 4C (amino) | - | >100 | 18 ± 5 |

| 6a | 2C (hydroxy) | - | 1.8 ± 0.5 | 12.5 ± 3.5 |

| R848 (Resiquimod) | - | Imidazoquinoline | 0.15 ± 0.04 | 0.08 ± 0.02 |

| SM360320 | - | Oxoadenine | 0.03 ± 0.01 | >100 |

Table 2: Cytokine Induction by 8-Oxoadenine Derivatives in human PBMCs [9]

| Compound | Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) |

| 1b | 10 | 1200 | 800 |

| 2b | 10 | <50 | 2500 |

| 6a | 10 | 800 | 1500 |

| R848 | 10 | 2500 | 4000 |

Signaling Pathways and Experimental Workflows

N6-methyladenosine (m6A) in T Cell Differentiation

The differentiation of naive T cells into various effector subsets is tightly regulated by post-transcriptional mechanisms, including m6A modification. The following diagram illustrates the role of m6A in influencing T cell fate decisions.

References

- 1. METTL3-dependent m6A modification programs T follicular helper cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m6A methyltransferase METTL3 programs CD4+ T-cell activation and effector T-cell differentiation in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mettl3-dependent m6A modification is essential for effector differentiation and memory formation of CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. core.ac.uk [core.ac.uk]

- 7. N6-Methyladenosine (m6A) Modification in Natural Immune Cell-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N6-Adenosine Methylation of Socs1 mRNA Is Required to Sustain the Negative Feedback Control of Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Methyladenosine as a Molecular Probe

A Note on 8-Methoxyadenosine (B15049875): A comprehensive literature search did not yield sufficient information on the use of this compound as a molecular probe in biochemical assays. Therefore, these application notes and protocols are provided for the closely related and well-documented compound, 8-methyladenosine (B1596262) .

Application Notes

Introduction to 8-Methyladenosine

8-Methyladenosine (8-Me-A) is a modified purine (B94841) nucleoside, structurally similar to adenosine (B11128), with a methyl group substituted at the 8-position of the adenine (B156593) base. This modification influences the glycosidic bond conformation, favoring the syn conformation over the anti conformation typically preferred by adenosine. This conformational preference makes 8-methyladenosine a valuable molecular probe for investigating the active sites of enzymes and receptors that bind adenosine or its derivatives. The presence of the methyl group provides a steric block that can be used to probe the spatial constraints of binding pockets.

Mechanism of Action as a Molecular Probe

The utility of 8-methyladenosine as a molecular probe stems from its distinct structural and conformational properties compared to adenosine:

-

Conformational Preference: The C8-methylation forces the nucleobase into a syn conformation. This can be used to study enzymes that bind their adenosine-based substrates or cofactors in a specific conformation. If an enzyme preferentially binds adenosine in the anti conformation, 8-methyladenosine may act as a competitive inhibitor. Conversely, if the syn conformation is favored, 8-methyladenosine could be a potent agonist or a better substrate analog.

-

Steric Hindrance: The methyl group at the 8-position introduces steric bulk. This can be exploited to map the binding site of an enzyme. If the 8-position of adenosine is close to the protein surface in the bound state, the methyl group of 8-Me-A will clash with the protein, leading to reduced binding affinity. This provides valuable information about the topology of the active site.

-

Electronic Effects: The methyl group can also subtly alter the electronic properties of the purine ring, which may influence hydrogen bonding and stacking interactions within the active site.

Key Applications in Biochemical Assays

8-Methyladenosine and its derivatives have been utilized in several areas of biochemical research:

-